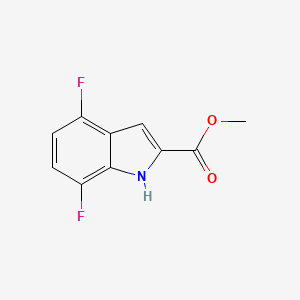

methyl 4,7-difluoro-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4,7-difluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Vorbereitungsmethoden

The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluoroindole and methyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the esterification process.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Methyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 4,7-difluoro-1H-indole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in research to understand the biological pathways and mechanisms involving indole derivatives.

Industrial Applications: It is utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Wirkmechanismus

The mechanism of action of methyl 4,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 4,7-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits anti-inflammatory properties.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Used in anticancer research.

These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity due to the presence of fluorine atoms.

Biologische Aktivität

Methyl 4,7-difluoro-1H-indole-2-carboxylate (C₁₀H₇F₂NO₂) is a fluorinated derivative of indole that has garnered interest due to its potential biological activities. This compound features two fluorine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical stability and biological efficacy compared to non-fluorinated analogs. The following sections provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has demonstrated various biological activities, including:

- Antiviral Properties : Research indicates that this compound exhibits significant antiviral activity against several viruses, including Hepatitis C Virus (HCV) and HIV. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes or proteins .

- Anticancer Activity : The compound shows promising anticancer effects across different cancer cell lines. Studies have reported varying IC50 values indicating its potency in inhibiting cancer cell proliferation .

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by activating apoptotic markers such as caspases .

Antiviral Activity

A study exploring the antiviral properties of this compound revealed its efficacy against HCV. The compound was tested in vitro and showed an EC50 value in the low nanomolar range, indicating potent antiviral activity .

Anticancer Efficacy

In a series of experiments assessing the anticancer potential of this compound:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Results : The IC50 values ranged from 5 to 15 µM across different cell lines, demonstrating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 7.53 | More potent |

| A549 | 9.17 | Comparable |

| HepG2 | 15.05 | Less potent |

Antimicrobial Activity

Preliminary findings indicate that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis with an MIC value suggesting effective inhibition of bacterial growth .

Eigenschaften

IUPAC Name |

methyl 4,7-difluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWATHYRGZYELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.